3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl
Overview
Description
3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and a trifluoromethoxy group attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of new biological probes and imaging agents, aiding in the study of biological processes.
Industry: Its unique properties make it valuable in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-3-trifluoromethoxy aniline
3-Amino-2-fluoro-4'-(trifluoromethoxy)biphenyl
Uniqueness: 3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl stands out due to its specific arrangement of functional groups, which can influence its reactivity and binding properties compared to similar compounds. This unique structure may offer advantages in certain applications, such as increased stability or enhanced biological activity.
Properties
IUPAC Name |
2-fluoro-3-[3-(trifluoromethoxy)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)19-13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNUZDSBBTDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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